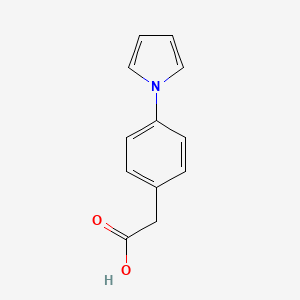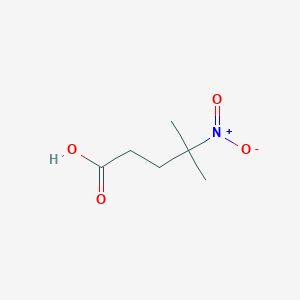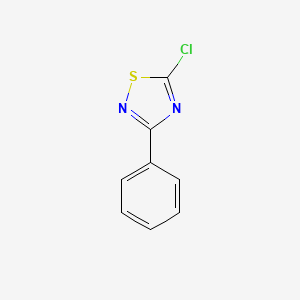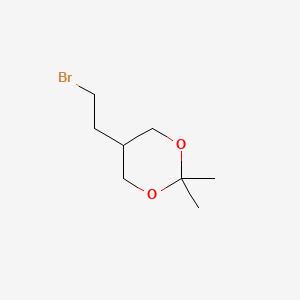
5-(2-Bromoethyl)-2,2-dimethyl-1,3-dioxano
Descripción general
Descripción
5-(2-Bromoethyl)-2,2-dimethyl-1,3-dioxane is a useful research compound. Its molecular formula is C8H15BrO2 and its molecular weight is 223.11 g/mol. The purity is usually 95%.
The exact mass of the compound 5-(2-Bromoethyl)-2,2-dimethyl-1,3-dioxane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-(2-Bromoethyl)-2,2-dimethyl-1,3-dioxane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2-Bromoethyl)-2,2-dimethyl-1,3-dioxane including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Síntesis de Derivados Beta-Fenetílicos
5-(2-Bromoethyl)-2,2-dimethyl-1,3-dioxano: se utiliza como material de partida en la síntesis de derivados beta-fenetílicos. Estos derivados son importantes debido a su presencia en diversos compuestos bioactivos y productos farmacéuticos. El grupo bromoetílico en el compuesto puede experimentar reacciones de sustitución nucleofílica, lo que permite la introducción de varios grupos funcionales que pueden conducir a la formación de moléculas orgánicas complejas .
Retardantes de Llama
La estructura del compuesto, que incluye un átomo de bromo, lo hace adecuado para su uso en el desarrollo de retardantes de llama. Los retardantes de llama bromados son efectivos para ralentizar las reacciones químicas en la llama, lo que ayuda a prevenir incendios en una variedad de materiales, incluidos plásticos y textiles .
Precursor de Líquidos Iónicos
This compound: puede servir como precursor para la síntesis de líquidos iónicos (ILs). Los ILs son sales en estado líquido a temperatura ambiente y son conocidos por su baja volatilidad y alta estabilidad térmica. Se utilizan en una amplia gama de aplicaciones, desde la química verde hasta la electroquímica, debido a sus propiedades únicas como disolventes .
Intermediario de Síntesis Orgánica
Como intermediario en la síntesis orgánica, este compuesto puede participar en varias reacciones químicas para crear una multitud de compuestos orgánicos. Su versatilidad en reactividad lo convierte en una herramienta valiosa para los químicos en la síntesis de moléculas complejas .
Investigación Farmacéutica
En la investigación farmacéutica, This compound puede utilizarse para crear potentes agentes antimicrobianos. Su capacidad para actuar como intermediario en la síntesis de diversos fármacos lo convierte en un compuesto importante en el desarrollo de nuevos medicamentos .
Ciencia de Materiales
El potencial del compuesto para reaccionar con otras sustancias orgánicas e inorgánicas lo convierte en un candidato para crear nuevos materiales. Los investigadores en ciencia de materiales pueden explorar sus aplicaciones en el desarrollo de nuevos polímeros o en la mejora de las propiedades de los materiales existentes .
Propiedades
IUPAC Name |
5-(2-bromoethyl)-2,2-dimethyl-1,3-dioxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15BrO2/c1-8(2)10-5-7(3-4-9)6-11-8/h7H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFLUXIUZRCNNHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(CO1)CCBr)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30243281 | |
| Record name | 1,3-Dioxane, 5-(2-bromoethyl)-2,2-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30243281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97845-58-4 | |
| Record name | 1,3-Dioxane, 5-(2-bromoethyl)-2,2-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097845584 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Dioxane, 5-(2-bromoethyl)-2,2-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30243281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 97845-58-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 5-(2-Bromoethyl)-2,2-dimethyl-1,3-dioxane in the synthesis of the antiviral compound 9-[4-hydroxy-3-(hydroxymethyl)but-1-yl]guanine (1)?
A1: 5-(2-Bromoethyl)-2,2-dimethyl-1,3-dioxane acts as an alkylating agent. The research describes its reaction with 2-amino-6-chloropurine, yielding 2-amino-6-chloro-9-[2,(2,2-dimethyl-1,3-dioxan-5-yl)ethyl]purine (6). [] This intermediate (6) is then further modified through a series of reactions to ultimately produce the target antiviral compound, 9-[4-hydroxy-3-(hydroxymethyl)but-1-yl]guanine (1). Essentially, 5-(2-Bromoethyl)-2,2-dimethyl-1,3-dioxane introduces a crucial structural component that is retained in the final antiviral molecule.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H,3H-Thioxantheno[2,1,9-def]-2-benzopyran-1,3-dione](/img/structure/B1265898.png)
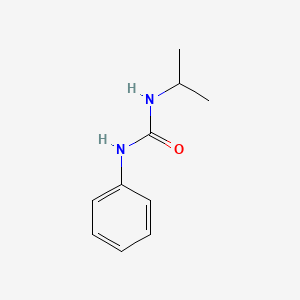



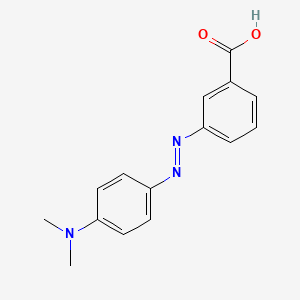
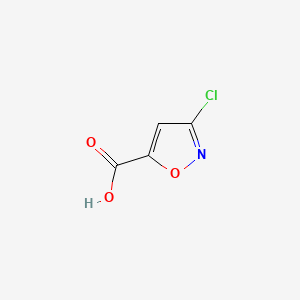
![2-Amino-1-[3-(trifluoromethyl)phenyl]ethanol](/img/structure/B1265909.png)

